molecular formula C20H18N2O6S B3448627 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B3448627
M. Wt: 414.4 g/mol
InChI Key: BAUZMVVQXFFYKI-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxine ring, a sulfonamide group, and a furan moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the furan moiety to the benzamide backbone under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the sulfonamide group produces amines .

Scientific Research Applications

2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, while the benzodioxine and furan moieties contribute to its binding affinity and selectivity. These interactions can lead to the modulation of biological processes, such as cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to its combination of the benzodioxine, sulfonamide, and furan moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-20(21-13-14-4-3-9-26-14)16-5-1-2-6-17(16)22-29(24,25)15-7-8-18-19(12-15)28-11-10-27-18/h1-9,12,22H,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUZMVVQXFFYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 2
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 3
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 4
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 5
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 6
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

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